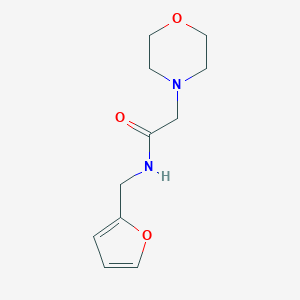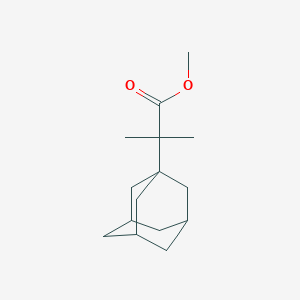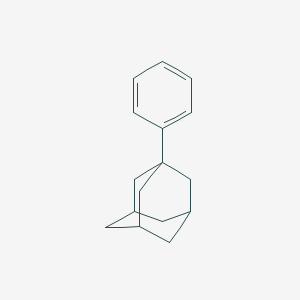![molecular formula C17H15N5S B241831 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the triazolothiadiazole family of compounds, which have been shown to have a variety of biological activities. In
Wirkmechanismus
The mechanism of action of 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of bacteria and cancer cells.
Biochemical and Physiological Effects:
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to slow or stop the growth of tumors. It has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of important cellular components, such as DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a variety of bacteria and fungi, which makes it a useful tool for studying the mechanisms of bacterial and fungal growth and proliferation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to human cells at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new analogs of this compound that have improved antimicrobial and antitumor activity. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of 6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the scientific literature. This compound can be synthesized using a variety of methods, including the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromo-1-phenylpropane and 3-bromo-pyridine in the presence of a palladium catalyst. Other methods have also been described, including the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-bromo-1-phenylpropane and 3-chloro-pyridine in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in a variety of scientific research applications. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer and lung cancer.
Eigenschaften
Produktname |
6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C17H15N5S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
6-(1-phenylpropyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15N5S/c1-2-14(12-7-4-3-5-8-12)16-21-22-15(19-20-17(22)23-16)13-9-6-10-18-11-13/h3-11,14H,2H2,1H3 |
InChI-Schlüssel |
ZIQXNLKXNAOZRK-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)










![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)